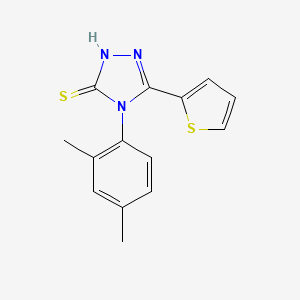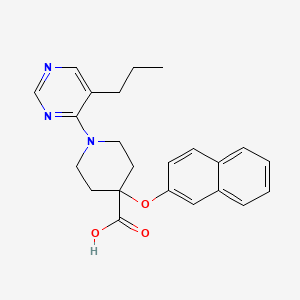
N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide involves intricate chemical procedures aimed at introducing specific functional groups to achieve desired molecular structures. For instance, the discovery and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, underscore the complexity and precision required in these chemical synthesis processes. This compound, known for its histone deacetylase inhibitory activity, showcases the meticulous nature of synthesizing benzamide derivatives with specific substituents to achieve biological activity (Zhou et al., 2008).
Molecular Structure Analysis
The structural analysis of fluorinated benzamides, including those similar to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, reveals significant insights into their molecular conformation, crystal packing, and intermolecular interactions. Research on the structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides provides a comprehensive understanding of the effects of fluorine substitution on molecular structure and physicochemical properties. These studies highlight the importance of substitution patterns on the benzamide backbone in determining the molecular conformation and resultant physical and chemical characteristics (Mocilac et al., 2012).
Chemical Reactions and Properties
Fluorinated benzamides, including those akin to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, participate in a range of chemical reactions, reflecting their reactive nature and the influence of fluorine atoms on their chemical behavior. The synthesis and radiosynthesis of fluorinated benzamide neuroleptics exemplify the complex reactions these compounds can undergo, including nucleophilic substitution reactions that incorporate fluorine isotopes for biological imaging applications (Mukherjee, 1991).
Physical Properties Analysis
The physical properties of fluorinated benzamides are influenced by their molecular structure, with studies revealing insights into their crystallization behavior, melting points, and polymorphism. For example, the occurrence of concomitant polymorphism in certain fluorinated benzamides is attributed to disorder in the crystal structure, demonstrating the intricate relationship between molecular structure and physical properties (Chopra & Row, 2008).
科学的研究の応用
Discovery of Histone Deacetylase Inhibitors Compounds structurally related to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been explored for their potential as histone deacetylase (HDAC) inhibitors, which play a significant role in cancer treatment strategies. For instance, MGCD0103, an isotype-selective small molecule HDAC inhibitor, demonstrated significant antitumor activity and entered clinical trials, highlighting the promise of such compounds as anticancer drugs (Zhou et al., 2008).
In Vivo Antitumor Activity Another study focused on the synthetic benzamide derivative MS-27-275, which showed marked in vivo antitumor activity against various human tumor cell lines. The study's findings suggest that benzamide derivatives like MS-27-275 act as antitumor agents through HDAC inhibition, offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Neurodegenerative Disorder Imaging Compounds with a similar structure have been used as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant potential in the diagnosis and understanding of neurodegenerative disorders (Kepe et al., 2006).
Molecular Gels for Aniline Vapor Detection Derivatization strategies involving similar compounds have led to the development of molecular gels capable of detecting aniline vapor, demonstrating the versatility of such compounds in developing high-performance fluorescent sensing films (Fan et al., 2016).
特性
IUPAC Name |
N-(3-fluorophenyl)-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-13-3-1-4-14(11-13)21-16(22)12-5-7-15(8-6-12)23-17-19-9-2-10-20-17/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTPQLAAYYIKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)
